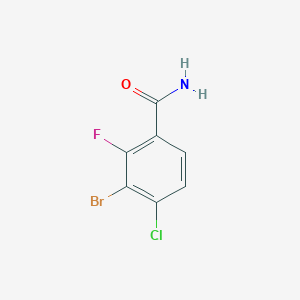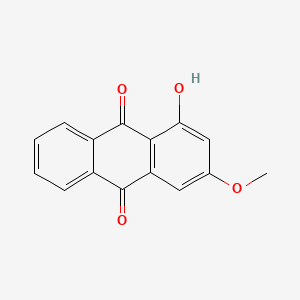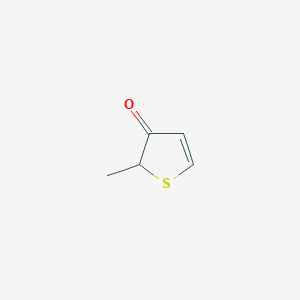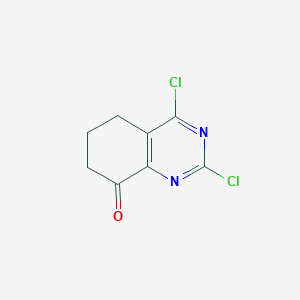
(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” is an organic compound with the chemical formula C20H21NO5. It belongs to the class of boronic acids, which are essential in various chemical and biological applications.
- The compound features a boronic acid functional group (B(OH)2) attached to a phenyl ring, which in turn is connected to a fluorenyl group. This unique structure makes it interesting for both synthetic chemistry and biological studies.
Vorbereitungsmethoden
- Synthetic routes for this compound involve a two-step process:
Friedel–Crafts Reaction: The fluorenyl group is introduced via a Friedel–Crafts reaction between fluorene and an appropriate derivative of benzene (e.g., benzoyl chloride). Lewis acid catalysts (such as aluminum chloride) promote this reaction.
Oxidation: The resulting intermediate undergoes oxidation to form the boronic acid. Common oxidants include hydrogen peroxide (H2O2) or other peroxides.
- Industrial production methods may vary, but the key steps remain consistent.
Analyse Chemischer Reaktionen
Reactivity: Boronic acids are versatile in organic synthesis. They participate in various reactions, including Suzuki–Miyaura cross-coupling, Chan–Lam coupling, and Buchwald–Hartwig amination.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Boronic acids can interact with biological molecules (e.g., enzymes) due to their reversible binding to diols.
Medicine: Investigated for potential drug development (e.g., proteasome inhibitors).
Industry: Employed in materials science and catalysis.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application. For example:
- As a proteasome inhibitor, it disrupts protein degradation pathways, affecting cell survival and proliferation.
- As a ligand in catalysis, it coordinates with transition metals to facilitate chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. the unique fluorenyl group in “(2-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid” sets it apart.
Eigenschaften
CAS-Nummer |
921198-22-3 |
|---|---|
Molekularformel |
C20H18BNO2 |
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
[2-[(9H-fluoren-9-ylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H18BNO2/c23-21(24)19-12-6-1-7-14(19)13-22-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h1-12,20,22-24H,13H2 |
InChI-Schlüssel |
RXCQNVWQPDNLNB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1CNC2C3=CC=CC=C3C4=CC=CC=C24)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


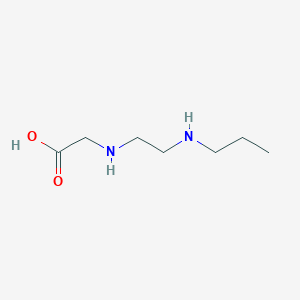
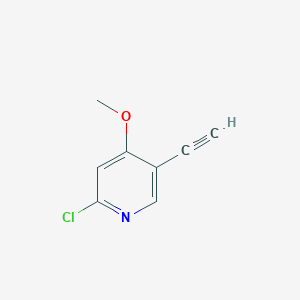
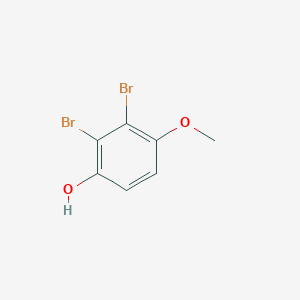
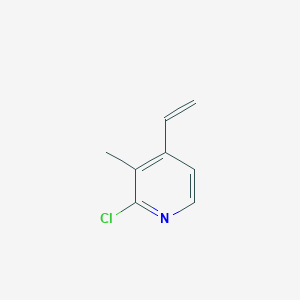
![1'-Benzyl-6-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13124656.png)
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13124657.png)
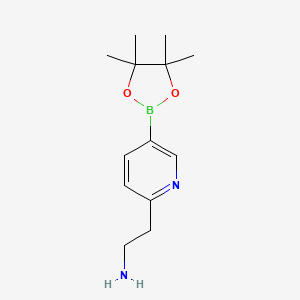
![2-([1,1'-Biphenyl]-4-yl)pyridine](/img/structure/B13124665.png)
![4-Chloro-5-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B13124667.png)
![Methyl 5-oxo-2,3,5,6-tetrahydro-1H-indolizino[6,7-B]indole-11-carboxylate](/img/structure/B13124669.png)
